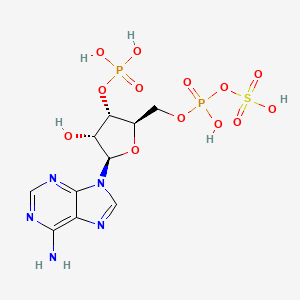

Phosphoadenosine phosphosulfate

Übersicht

Beschreibung

3'-Phosphoadenosin-5'-phosphosulfat ist ein Derivat von Adenosinmonophosphat, das an der 3'-Position phosphoryliert ist und eine Sulfatgruppe am 5'-Phosphat trägt. Es ist das häufigste Coenzym in Sulfotransferase-Reaktionen und ist Teil von Sulfatierungswegen .

Herstellungsmethoden

3'-Phosphoadenosin-5'-phosphosulfat wird endogen von Organismen durch die Phosphorylierung von Adenosin-5'-phosphosulfat, einem Zwischenprodukt des Stoffwechsels, synthetisiert. Beim Menschen wird diese Reaktion von bifunktionellen 3'-Phosphoadenosin-5'-phosphosulfat-Synthasen unter Verwendung von Adenosintriphosphat als Phosphatdonor durchgeführt . Die industriellen Produktionsmethoden umfassen ähnliche biochemische Pfade, wobei häufig rekombinante DNA-Technologie eingesetzt wird, um die für die Synthese notwendigen Enzyme zu produzieren.

Vorbereitungsmethoden

3’-Phosphoadenosine-5’-phosphosulfate is endogenously synthesized by organisms via the phosphorylation of adenosine 5’-phosphosulfate, an intermediary metabolite. In humans, this reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using adenosine triphosphate as the phosphate donor . The industrial production methods involve similar biochemical pathways, often utilizing recombinant DNA technology to produce the necessary enzymes for synthesis.

Analyse Chemischer Reaktionen

3'-Phosphoadenosin-5'-phosphosulfat unterliegt verschiedenen Arten von Reaktionen, vor allem Sulfotransferase-Reaktionen. Diese Reaktionen beinhalten die Übertragung einer Sulfatgruppe auf ein Substratmolekül. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Adenosintriphosphat und Adenosin-5'-phosphosulfat. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind sulfatierte Verbindungen, die in verschiedenen biologischen Prozessen eine entscheidende Rolle spielen .

Wissenschaftliche Forschungsanwendungen

3'-Phosphoadenosin-5'-phosphosulfat hat zahlreiche wissenschaftliche Forschungsanwendungen. In der Chemie wird es als Coenzym in Sulfotransferase-Reaktionen verwendet. In der Biologie spielt es eine Rolle bei der Sulfatierung von Hormonen, Neurotransmittern und anderen Molekülen. In der Medizin ist es am Metabolismus von Medikamenten und Xenobiotika beteiligt. In der Industrie wird es zur Synthese von sulfatierten Polysacchariden und anderen sulfatierten Verbindungen verwendet .

Wirkmechanismus

Der Wirkmechanismus von 3'-Phosphoadenosin-5'-phosphosulfat beinhaltet seine Rolle als Sulfatdonor in Sulfotransferase-Reaktionen. Es interagiert mit Sulfotransferase-Enzymen und überträgt seine Sulfatgruppe auf verschiedene Substrate. Dieser Prozess ist entscheidend für die Sulfatierung von Hormonen, Neurotransmittern und anderen Molekülen, was deren Aktivität, Stabilität und Löslichkeit beeinflussen kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Sulfation Reactions

- PAPS is vital for sulfation processes that modify proteins, lipids, and carbohydrates. This modification is essential for the regulation of biological activities, including cell signaling and extracellular matrix formation .

- In particular, sulfation affects the function of glycosaminoglycans (GAGs), which are crucial for maintaining cellular structure and signaling pathways.

-

Role in Developmental Biology

- Studies indicate that PAPS-dependent sulfation is critical for maintaining the self-renewal and pluripotency of embryonic stem cells. Disruption of sulfation pathways leads to abnormal differentiation processes .

- For instance, knockdown experiments in mouse embryonic stem cells demonstrated that reduced levels of PAPS led to impaired self-renewal and promoted neurogenesis due to decreased heparan sulfate chain sulfation .

-

Pathological Implications

- Genetic defects in PAPS synthases (e.g., PAPSS2) have been linked to various diseases, including skeletal malformations and steroid sulfation defects. These conditions highlight the importance of PAPS in normal physiological processes .

- The stability differences between the two isoforms of PAPS synthases (PAPSS1 and PAPSS2) suggest that mutations affecting these proteins can lead to significant clinical manifestations due to altered PAPS production .

-

Pharmaceutical Development

- The enzymatic synthesis of radio-labeled PAPS ([35S]PAPS) has been utilized for studying sulfotransferase activity, aiding in drug development and pharmacological research .

- This application is particularly relevant in understanding drug metabolism and interactions, as sulfation can significantly alter drug efficacy and toxicity.

- Environmental Applications

Case Studies

Wirkmechanismus

The mechanism of action of 3’-Phosphoadenosine-5’-phosphosulfate involves its role as a sulfate donor in sulfotransferase reactions. It interacts with sulfotransferase enzymes, transferring its sulfate group to various substrates. This process is crucial for the sulfation of hormones, neurotransmitters, and other molecules, which can affect their activity, stability, and solubility .

Vergleich Mit ähnlichen Verbindungen

3'-Phosphoadenosin-5'-phosphosulfat ist einzigartig in seiner Rolle als das häufigste Coenzym in Sulfotransferase-Reaktionen. Ähnliche Verbindungen sind Adenosin-5'-phosphosulfat und andere phosphorylierte Nukleotide. 3'-Phosphoadenosin-5'-phosphosulfat zeichnet sich durch seine doppelte Phosphorylierung und Sulfatierung aus, wodurch es in Sulfotransferase-Reaktionen besonders effektiv ist .

Biologische Aktivität

Phosphoadenosine phosphosulfate (PAPS) is a crucial sulfate donor involved in various biological processes, particularly in the sulfation of biomolecules. This article aims to provide a comprehensive overview of the biological activity of PAPS, focusing on its synthesis, transport, and role in cellular functions, supported by relevant research findings and data.

1. Synthesis and Role of PAPS

PAPS is synthesized from adenosine triphosphate (ATP) and sulfate through the action of PAPS synthases. In humans, there are two isoforms of PAPS synthase: PAPSS1 and PAPSS2. These isoforms differ significantly in their stability and response to nucleotides, which affects the availability of PAPS for sulfation reactions . The synthesis pathway can be summarized as follows:

Table 1: Comparison of PAPS Synthase Isoforms

| Isoform | Stability | Functionality | Half-life (at 37°C) |

|---|---|---|---|

| PAPSS1 | High | Sulfate donor | Stable |

| PAPSS2 | Low | Sulfate donor | Minutes |

2. Biological Functions of PAPS

PAPS serves as the universal sulfate donor in eukaryotic cells, essential for sulfation reactions that modify proteins, carbohydrates, and lipids. This modification plays a critical role in numerous biological processes:

- Extracellular Matrix Formation : PAPS is vital for the sulfation of glycosaminoglycans (GAGs), which are key components of the extracellular matrix .

- Cell Signaling : Sulfation mediated by PAPS influences various signaling pathways, including fibroblast growth factor (FGF) and bone morphogenetic protein (BMP) signaling, which are crucial for cell proliferation and differentiation .

- Developmental Regulation : Research indicates that PAPS-dependent sulfation is necessary for maintaining stem cell pluripotency and regulating differentiation during embryonic development .

3. Transport Mechanisms

The transport of PAPS into the Golgi apparatus is facilitated by specific transporters known as PAPST1 and PAPST2. These transporters are critical for ensuring that sufficient levels of PAPS are available for sulfation reactions within cells. Knockdown studies have shown that depletion of these transporters leads to reduced sulfation levels and impaired cellular functions .

Case Study 1: Role in Cancer Biology

A study on colorectal cancer cells demonstrated that silencing PAPST genes resulted in decreased sulfation of cellular proteins, leading to reduced proliferation rates in DLD-1 human colorectal carcinoma cells. This highlights the significance of PAPS transporters in cancer growth regulation through modulation of sulfation status .

Case Study 2: Embryonic Stem Cells

Research involving mouse embryonic stem cells (mESCs) indicated that knockdown of PAPST1 or PAPST2 disrupted normal differentiation processes, promoting neurogenesis due to altered FGF and BMP signaling pathways. This suggests that proper sulfation mediated by PAPS is crucial for maintaining stem cell characteristics and guiding differentiation .

5. Conclusion

The biological activity of this compound (PAPS) is integral to various physiological processes ranging from extracellular matrix formation to cell signaling and development. The differential stability of its synthesizing enzymes and the role of specific transporters underscore its importance in maintaining cellular homeostasis. Further research into PAPS may unveil new therapeutic targets for diseases associated with dysregulated sulfation processes.

Eigenschaften

CAS-Nummer |

482-67-7 |

|---|---|

Molekularformel |

C10H15N5O13P2S |

Molekulargewicht |

507.27 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

GACDQMDRPRGCTN-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

482-67-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adenosine 3' phosphate 5' Phosphosulfate Adenosine-3'-phosphate-5'-Phosphosulfate Phosphoadenosine Phosphosulfate Phosphosulfate, Phosphoadenosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.